Cas no 161928-84-3 (2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-)

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- structure
161928-84-3 structure
Nome del prodotto:2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-
Numero CAS:161928-84-3
MF:C21H26O6
MW:374.427546977997
CID:166594
PubChem ID:6440313

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-
    • [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
    • 2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2...
    • (2Z)-2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-yl]oxy}carbonyl)but-2-en-1-yl (2E)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (2Z)-2-((((2E)-3-(3,4-dimethoxyphenyl)-2-propenyl)oxy)carbonyl)-2-butenyl ester, (2Z)-
    • [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-eno yl]oxymethyl]but-2-enoate
    • Compound NP-006990
    • AKOS040735643
    • 161928-84-3
    • Inchi: InChI=1S/C21H26O6/c1-6-15(3)20(22)27-14-17(7-2)21(23)26-12-8-9-16-10-11-18(24-4)19(13-16)25-5/h6-11,13H,12,14H2,1-5H3/b9-8+,15-6+,17-7+
    • Chiave InChI: SMFMXIFWUMPOHW-QJVNSZLNSA-N
    • Sorrisi: C/C=C(/C(OC/C(/C(OC/C=C/C1C=CC(OC)=C(OC)C=1)=O)=C\C)=O)\C

Proprietà calcolate

  • Massa esatta: 374.17298
  • Massa monoisotopica: 374.172939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 11
  • Complessità: 575
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 71.1
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.11
  • Punto di ebollizione: 512.1°Cat760mmHg
  • Punto di infiammabilità: 221.8°C
  • Indice di rifrazione: 1.536
  • PSA: 71.06

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd